Tritetradecylamine

Description

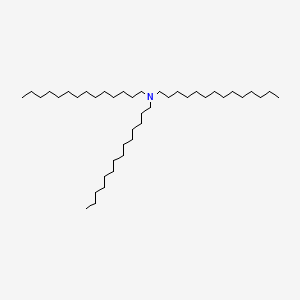

Structure

2D Structure

Properties

CAS No. |

27911-72-4 |

|---|---|

Molecular Formula |

C42H87N |

Molecular Weight |

606.1 g/mol |

IUPAC Name |

N,N-di(tetradecyl)tetradecan-1-amine |

InChI |

InChI=1S/C42H87N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43(41-38-35-32-29-26-23-20-17-14-11-8-5-2)42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |

InChI Key |

WFVLGDMOCAFNNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Investigations of Tritetradecylamine

Established Methodologies for the Preparation of Symmetrical Tertiary Amines

Direct N-alkylation is a foundational method for forming C-N bonds. To synthesize a symmetrical tertiary amine like tritetradecylamine, a suitable nitrogen source, such as ammonia (B1221849) or a primary amine, could theoretically be reacted with an alkylating agent like 1-bromotetradecane. However, this approach is complicated by the tendency for over-alkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled and common strategy involves the alkylation of a secondary amine, in this case, ditetradecylamine (B1582990), with a tetradecyl halide. rsc.org

Reductive amination (also known as reductive alkylation) is one of the most versatile and widely used methods for amine synthesis. wikipedia.org This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the target amine. youtube.com For this compound, this could involve the reaction of ditetradecylamine with tetradecanal, followed by reduction. Alternatively, a one-pot reaction can be performed where ammonia reacts with two equivalents of tetradecanal, followed by reduction and subsequent reaction with a third equivalent of the aldehyde and further reduction. Various reducing agents can be employed, from catalytic hydrogenation (e.g., H₂/Pd) to hydride reagents like sodium borohydride (B1222165) (NaBH₄). wikipedia.orgyoutube.com

Another significant route is the alkylation of amines using alcohols . This "hydrogen borrowing" or "alkylation via dehydrogenation" strategy uses long-chain alcohols, such as tetradecanol, as alkylating agents. rug.nl The reaction, typically catalyzed by transition metals (e.g., Iridium or Ruthenium), proceeds through the temporary oxidation of the alcohol to an aldehyde. researchgate.netrsc.org This aldehyde then undergoes reductive amination with an amine (like ammonia or ditetradecylamine) in situ, with the hydrogen "borrowed" during the initial oxidation step serving as the reductant for the final imine hydrogenation. This method is advantageous due to the lower cost and greater availability of long-chain alcohols compared to the corresponding aldehydes or halides.

The following table provides a comparative overview of these established methodologies.

| Methodology | Starting Materials | Key Intermediates | Common Reagents/Catalysts | Advantages | Disadvantages |

| N-Alkylation | Ditetradecylamine, 1-Halotetradecane | N/A | Base (e.g., K₂CO₃, Hünig's base) | Straightforward concept | Risk of over-alkylation to quaternary salt; halides can be expensive. researchgate.net |

| Reductive Amination | Ditetradecylamine, Tetradecanal | Iminium ion | Reducing agents (NaBH₄, NaBH₃CN, H₂/Pd) | High efficiency, wide substrate scope, can be one-pot. wikipedia.orgorganic-chemistry.org | Requires aldehyde, which may be less stable or available than the alcohol. |

| Alkylation with Alcohols | Ammonia or Ditetradecylamine, Tetradecanol | Aldehyde, Imine | Transition metal catalysts (Ir, Ru) | Uses readily available alcohols; high atom economy. rug.nlresearchgate.net | Requires specific catalysts; may need higher temperatures. |

Innovations in this compound Synthesis: Towards Efficiency and Selectivity

While traditional methods are robust, modern synthetic chemistry continually seeks innovations to improve reaction efficiency, enhance selectivity, reduce waste, and simplify procedures. For a large molecule like this compound, these advancements are crucial for practical synthesis.

Microwave-assisted synthesis represents another innovative approach that can dramatically accelerate reaction rates. mdpi.com For N-alkylation reactions, microwave irradiation can reduce reaction times from many hours to mere minutes. researchgate.net This rapid heating can improve yields and reduce the formation of side products by minimizing the time the reactants are held at high temperatures. The synthesis of N-propargyl anilines, for instance, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. mdpi.com This technique could be applied to the synthesis of this compound from ditetradecylamine and a tetradecyl halide to improve efficiency.

More advanced strategies focus on the direct functionalization of less reactive bonds. Site-selective α-C–H functionalization of trialkylamines offers a novel way to modify existing amine structures. acs.orgnih.govnih.gov While not a direct route to this compound from simple precursors, this technology, which uses reversible hydrogen atom transfer (HAT) catalysis, allows for the selective formation of C-C bonds at the carbon alpha to the nitrogen. chemrxiv.orgresearchgate.net This points toward a future where complex, long-chain amines can be constructed or modified with unprecedented precision.

Green Chemistry Principles and Sustainable Approaches in this compound Production

The production of industrial chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which prioritizes sustainability, waste reduction, and the use of renewable resources. researchgate.netmdpi.com

A primary green strategy directly applicable to this compound synthesis is the use of biomass-derived feedstocks . rsc.org Long-chain fatty alcohols, such as 1-tetradecanol (B3432657), can be sourced from the hydrolysis and reduction of triglycerides found in vegetable oils and animal fats. rug.nl Utilizing these renewable starting materials in catalytic amination reactions aligns with the green principle of using renewable feedstocks. acs.org The catalytic "hydrogen borrowing" strategy is inherently green as it uses these bio-based alcohols directly and generates water as the only stoichiometric byproduct, thus exhibiting high atom economy. rug.nl

The principles of catalysis are central to green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org The development of efficient nickel, copper, or ruthenium-based heterogeneous catalysts for the amination of long-chain alcohols is a key area of research for the sustainable production of fatty amines. rug.nl

Furthermore, green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. jddhs.comsemanticscholar.org While many amination reactions are performed in organic solvents, research into conducting these transformations in greener alternatives like water or under solvent-free, mechanochemical conditions is ongoing. researchgate.net One-pot reactions, such as direct reductive amination, also contribute to sustainability by reducing the number of intermediate purification steps, which in turn minimizes solvent use and waste generation. wikipedia.orgsemanticscholar.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Synthesizing from 1-tetradecanol derived from natural fats and oils. rug.nlacs.org |

| Atom Economy | Employing "hydrogen borrowing" catalysis where water is the only byproduct. mdpi.com |

| Catalysis | Using recyclable heterogeneous catalysts to simplify purification and reduce waste. rsc.org |

| Safer Solvents & Auxiliaries | Exploring reactions in water or under solvent-free conditions. jddhs.comsemanticscholar.org |

| Waste Prevention | Designing one-pot syntheses to avoid intermediate workups and purification steps. wikipedia.org |

Investigation of Reaction Kinetics and Mechanistic Pathways in this compound Synthesis

Understanding the kinetics and mechanisms of the reactions used to synthesize this compound is essential for process optimization, improving yields, and controlling selectivity. While specific studies on this compound may be limited, the mechanistic pathways for the key reactions—N-alkylation and reductive amination—have been extensively studied for analogous systems.

The mechanism of N-alkylation of amines with alcohols via hydrogen borrowing catalysis has been elucidated through a combination of experimental and computational methods. researchgate.netacs.org The catalytic cycle generally involves three key stages:

Dehydrogenation: The catalyst oxidizes the alcohol (e.g., tetradecanol) to the corresponding aldehyde (tetradecanal), with the hydrogen being transferred to the metal center to form a metal-hydride species.

Condensation: The in situ-generated aldehyde reacts with the amine (e.g., ditetradecylamine) to form a hemiaminal, which then dehydrates to an iminium ion intermediate.

Hydrogenation: The metal-hydride catalyst transfers the stored hydrogen to the iminium ion, reducing it to the final tertiary amine product (this compound) and regenerating the active catalyst. rsc.org

Kinetic studies on these systems have identified the rate-determining step (rds). For certain iridium-based catalysts, the decoordination of the amine substrate from the catalyst's resting state, followed by the coordination of the imine intermediate, has been identified as the rds. researchgate.netacs.org

The mechanism of reductive amination is also well-understood. nih.gov The process begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a tetrahedral carbinolamine or hemiaminal intermediate. wikipedia.org This intermediate then undergoes a dehydration step, which is often acid-catalyzed, to form an iminium ion (C=N⁺). This electrophilic iminium ion is the species that is ultimately reduced by the hydride reagent or catalytic hydrogenation to yield the final amine. youtube.com The kinetics of the reaction can be influenced by factors such as pH, which affects the rate of both iminium ion formation and the stability of the reducing agent, as well as temperature and catalyst concentration. nih.govresearchgate.net Kinetic experiments monitoring substrate consumption and product formation over time can help determine reaction order and activation energy, providing a deeper understanding of the process dynamics. researchgate.net

Advanced Applications of Tritetradecylamine in Chemical Systems and Materials Science

Tritetradecylamine in Solvent Extraction and Separation Processes

This compound, a tertiary amine with long alkyl chains, is a subject of interest in the field of solvent extraction for the separation of various chemical species. Its high molecular weight and branched structure contribute to its solubility in organic solvents and its ability to form stable complexes with target molecules. While specific research on this compound is limited, the behavior of analogous long-chain tertiary amines, such as tridodecylamine (B85476) (TDDA), provides insights into its potential applications.

Complexation Chemistry and Selectivity in Metal Ion Extraction

The extraction of metal ions from aqueous solutions by tertiary amines like this compound typically involves the formation of ion-pair complexes. The selectivity of this process is influenced by several factors, including the nature of the metal ion, the composition of the aqueous phase (e.g., presence of complexing agents), and the organic diluent used.

Research into the separation of trivalent actinides from lanthanides has highlighted the potential for selective extraction using quaternary alkylammonium salts in specific media. osti.govosti.gov For instance, the selectivity for americium(III) over europium(III) is significantly enhanced in a thiocyanate (B1210189) medium compared to a nitrate (B79036) medium. osti.gov This enhanced selectivity is attributed to differences in the complexation behavior of the f-block elements. osti.gov The softer Lewis acid character of Am³⁺ is thought to favor the formation of inner-sphere complexes with the soft Lewis base, thiocyanate, thereby promoting its extraction into the organic phase. osti.gov

Application in the Separation of Organic Species

Tertiary amines are also effective in the reactive extraction of organic molecules, such as phenols, from aqueous solutions. researchgate.net The mechanism of extraction often involves the formation of hydrogen-bonded complexes between the amine and the target organic species.

Studies on the extraction of phenol (B47542) using tridodecylamine (TDDA), a close structural analog of this compound, have shown that the neutral phenol molecule is effectively extracted into the organic phase through hydrogen bonding. researchgate.net The efficiency of this extraction is dependent on the pH of the aqueous solution and the concentration of the amine in the organic phase. researchgate.net The maximum distribution coefficient for phenol extraction with TDDA in benzene (B151609) was observed at an equilibrium pH of 5. researchgate.net

The table below summarizes the effect of TDDA concentration and aqueous phase pH on the distribution coefficient (D) of phenol.

| TDDA Concentration (wt%) | Aqueous Phase pH | Distribution Coefficient (D) |

| 5 | 3 | 1.5 |

| 10 | 3 | 2.0 |

| 20 | 3 | 2.8 |

| 5 | 5 | 2.5 |

| 10 | 5 | 3.5 |

| 20 | 5 | 5.0 |

| 5 | 7 | 2.0 |

| 10 | 7 | 2.8 |

| 20 | 7 | 4.0 |

| 5 | 9 | 1.2 |

| 10 | 9 | 1.8 |

| 20 | 9 | 2.5 |

| 5 | 11 | 0.8 |

| 10 | 11 | 1.2 |

| 20 | 11 | 1.7 |

Data derived from studies on Tridodecylamine (TDDA) as an analogue for this compound. researchgate.net

Mechanistic Studies of this compound-Mediated Extraction

The mechanism of extraction mediated by long-chain tertiary amines is generally understood to proceed via either an ion-pair formation or a hydrogen-bonding mechanism, depending on the nature of the species being extracted.

In the case of metal ion extraction from acidic solutions, the amine is first protonated at the aqueous-organic interface. This protonated amine then forms an ion pair with the anionic metal complex present in the aqueous phase, facilitating its transfer into the organic phase. The stoichiometry of the extracted complex can be determined through slope analysis of the extraction data. osti.gov

For the extraction of organic species like phenol, the mechanism is primarily based on the formation of a hydrogen-bonded complex between the amine and the hydroxyl group of the phenol molecule. researchgate.net This interaction enhances the solubility of the phenol in the organic phase.

This compound in Phase Transfer Catalysis Research

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. Quaternary ammonium (B1175870) salts, derived from tertiary amines, are commonly used as phase transfer catalysts. youtube.com These catalysts transport one reactant, typically an anion, from an aqueous phase to an organic phase where the other reactant is soluble, thereby enabling the reaction to proceed. youtube.com

Catalytic Activity and Selectivity in Organic Transformations

Design and Optimization of this compound-Derived Phase Transfer Catalysts

The synthesis of phase transfer catalysts typically involves the quaternization of a tertiary amine with an alkyl halide. google.com The design and optimization of these catalysts for specific applications would involve modifying the structure of the tertiary amine and the quaternizing agent to fine-tune the catalyst's properties, such as its solubility, stability, and catalytic efficiency. However, there is a lack of specific research focused on the design and optimization of phase transfer catalysts derived from this compound.

Interfacial Phenomena and Reaction Kinetics in this compound-Catalyzed Systems

The behavior of molecules at the boundary between two phases, known as an interface, is governed by interfacial phenomena. uobaghdad.edu.iqtiu.edu.iq this compound, with its three long, nonpolar tetradecyl chains and a polar tertiary amine head, is expected to be surface-active, particularly at the interface of polar and nonpolar liquids. This structure would allow it to reduce interfacial tension, a key characteristic of surfactants. uomustansiriyah.edu.iq

In catalysis, tertiary amines are widely recognized for their role in accelerating various chemical reactions. acs.org They function as base catalysts, and their efficacy is generally determined by their basicity and the steric accessibility of the nitrogen's lone pair of electrons. l-i.co.uk In reactions like the formation of polyurethanes from isocyanates and alcohols, or the ring-opening of epoxides, tertiary amines activate the reacting species. rsc.orgresearchgate.net

Table 1: Comparison of Factors Influencing Catalytic Activity in Tertiary Amines This table presents general principles; specific values for this compound are not available.

| Catalyst Property | Effect on Reaction Rate | Expected Characteristic for this compound |

|---|---|---|

| Basicity (pKa) | Higher basicity generally increases catalytic activity. gvchem.com | Expected to be a typical aliphatic amine. |

| Steric Hindrance | Increased steric hindrance around the nitrogen atom decreases catalytic activity. l-i.co.uk | High, due to three C14 alkyl chains. |

| Solubility | Catalyst must be soluble in the reaction medium. | High solubility in nonpolar/organic solvents. |

This compound in Supramolecular Assembly and Soft Materials Research

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. wikipedia.orgnumberanalytics.com These forces are central to the process of molecular self-assembly, where molecules spontaneously organize into ordered structures. sigmaaldrich.com

Self-Assembly Behaviors of this compound and its Derivatives

The molecular architecture of this compound, featuring a central nitrogen atom with three long hydrocarbon tails, makes it a prime candidate for self-assembly. In solution, such molecules can aggregate to minimize the unfavorable interaction between their nonpolar chains and a polar solvent, or through van der Waals interactions in a nonpolar solvent. Fatty acids, for example, are known to self-assemble into various shapes in the presence of amines. nih.gov While specific studies on this compound are not prevalent, it is plausible that it could form structures like reverse micelles in nonpolar solvents or, if protonated to form an ammonium salt, micelles in polar solvents. The self-assembly process is driven by the balance of these intermolecular forces to achieve a stable, low-energy state. sigmaaldrich.com

Formation and Characterization of this compound-Based Gels and Liquid Crystals

Organogels are a class of soft materials where a liquid organic phase is immobilized within a three-dimensional, cross-linked network formed by a "gelator" molecule. wikipedia.org This network is often the result of the self-assembly of the gelator into long, fibrillar structures. nih.gov Certain aliphatic amines have been shown to act as "latent" gelators, forming gels upon reaction with molecules like carbon dioxide to create alkylammonium carbamates, which then self-assemble through stronger ionic and hydrogen-bonding interactions. acs.orgacs.org Given its long alkyl chains, this compound or its derivatives could potentially act as low-molecular-weight organogelators, trapping solvent molecules within a network formed by the entanglement of its self-assembled structures.

Lyotropic liquid crystals are phases that form when amphiphilic molecules are dissolved in a solvent, creating ordered structures at certain concentrations. mdpi.comnih.gov These materials combine the properties of both liquids and solids. rsc.org If this compound were converted into an amphiphilic salt (e.g., by reacting it with an acid), it could potentially form lyotropic liquid crystalline phases in water or other polar solvents. nih.gov Characterization of such soft materials would typically involve techniques like polarized optical microscopy (POM) to identify anisotropic phases and differential scanning calorimetry (DSC) to determine phase transition temperatures.

Host-Guest Chemistry Involving this compound Architectures

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding site of a larger "host" molecule. libretexts.orgyoutube.com This binding is mediated by non-covalent interactions. wikipedia.org Macrocyclic molecules like cyclodextrins, calixarenes, and cucurbiturils are common hosts. thno.orgnih.govfrontiersin.org

Due to its lack of an intrinsic cavity, this compound is not a candidate for a host molecule. However, its large size and hydrophobic nature could allow it to function as a guest molecule within a sufficiently large and complementary host. For instance, large, shape-persistent organic cages have been shown to encapsulate bulky tetra-n-alkylammonium ions, which are structurally related to protonated tertiary amines. nih.gov The binding of a guest like this compound would depend on size/shape complementarity with the host's cavity and favorable non-covalent interactions, such as hydrophobic and van der Waals forces. numberanalytics.com

This compound in Polymer Science and Functional Materials

Role as Polymerization Additive and Modifier

In polymer science, tertiary amines are crucial as additives, particularly as catalysts. numberanalytics.com Their most prominent role is in the synthesis of polyurethanes, where they catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). l-i.co.ukgvchem.com The catalytic mechanism involves the amine's lone pair of electrons interacting with either the isocyanate or the hydroxyl group, activating it for reaction. acs.org

This compound could function as such a catalyst. However, its significant steric bulk would likely make it a slow-acting or "delayed" catalyst. gvchem.com This property can be desirable in certain applications where a longer pot life is needed before rapid curing begins. Furthermore, its high molecular weight and long alkyl chains would make it non-volatile, which could be an advantage in reducing odor and emissions from the final polyurethane product, a known issue with smaller amine catalysts. nih.gov

Beyond polyurethanes, tertiary amines can also initiate or catalyze the ring-opening polymerization of monomers like lactones and benzoxazines, or participate in controlled radical polymerization processes. mdpi.comrsc.orgvot.pl The large alkyl chains of this compound could also act as an internal plasticizer or modifier in the final polymer matrix, potentially increasing its flexibility and hydrophobicity.

Table 2: Potential Roles of this compound in Polymerization

| Role | Polymer System | Mechanism / Function |

|---|---|---|

| Catalyst | Polyurethanes | Base catalysis of isocyanate reactions; likely a delayed-action catalyst due to steric hindrance. gvchem.com |

| Catalyst | Epoxies / Benzoxazines | Catalysis of ring-opening polymerization. researchgate.netmdpi.com |

| Co-initiator | Radical Polymerization | Can act as a co-catalyst to regenerate activators in controlled radical polymerization. rsc.org |

| Modifier | Thermoplastics/Thermosets | The long alkyl chains could impart hydrophobicity and plasticization effects within the polymer matrix. |

This compound in the Synthesis of Advanced Polymeric Structures

Development of this compound-Functionalized Materials

Similarly, the development of materials explicitly functionalized with this compound is not a widely documented area of research. The functionalization of material surfaces with long-chain alkylamines can impart hydrophobicity, alter surface energy, and introduce specific interaction sites. In principle, this compound could be used to modify the surfaces of nanoparticles, polymers, or other substrates to tailor their properties for specific applications. For example, the long alkyl chains of this compound could create a hydrophobic layer on a material, making it suitable for applications in coatings or as a specialized filler in polymer composites. However, dedicated research and detailed findings on the synthesis, characterization, and performance of this compound-functionalized materials are not presently available in the reviewed scientific and technical literature.

Analytical and Computational Methodologies in Tritetradecylamine Research

Spectroscopic Characterization Techniques for Tritetradecylamine Systems

Spectroscopic techniques are fundamental in the study of this compound, providing detailed insights into its molecular structure, interactions, and quantification. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its chemical composition and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are employed to confirm its identity and purity. nih.govhyphadiscovery.comrsc.orgnih.govmdpi.com

In a typical ¹H NMR spectrum of this compound, specific proton signals are expected. The protons on the carbon atoms directly attached to the nitrogen atom (α-carbons) are deshielded due to the electronegativity of nitrogen and would appear in the downfield region of the spectrum, typically around 2.3-3.0 ppm. libretexts.org The numerous methylene (B1212753) (-CH₂) groups of the three tetradecyl chains would produce a large, complex multiplet in the upfield region, generally between 1.2 and 1.6 ppm. The terminal methyl (-CH₃) protons of the alkyl chains would appear as a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The α-carbons directly bonded to the nitrogen atom would resonate in the range of 40-65 ppm. libretexts.org The carbons within the long alkyl chains would show a series of signals in the 20-35 ppm region, while the terminal methyl carbons would be found at approximately 14 ppm. The precise chemical shifts can be influenced by the solvent and temperature. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-Methylene (N-CH₂) | 2.3 - 3.0 | 40 - 65 |

| Chain Methylene (-CH₂-)n | 1.2 - 1.6 | 20 - 35 |

| Terminal Methyl (-CH₃) | ~0.9 | ~14 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and their environment, making them valuable for studying molecular interactions involving this compound. mt.comyoutube.comsurfacesciencewestern.comsapub.orgthermofisher.com

As a tertiary amine, this compound lacks N-H bonds. Consequently, its FT-IR and Raman spectra are characterized by the absence of the N-H stretching and bending vibrations typically seen in primary and secondary amines in the 3300-3500 cm⁻¹ and 1580-1650 cm⁻¹ regions, respectively. orgchemboulder.com The most characteristic vibrations for this compound include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the numerous CH₂ and CH₃ groups in the tetradecyl chains.

C-H Bending: Deformations of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is typically observed in the 1020-1250 cm⁻¹ region. orgchemboulder.com This peak can be used to confirm the presence of the tertiary amine functionality.

Both FT-IR and Raman spectroscopy can be used to study how this compound interacts with other molecules. For instance, the formation of hydrogen bonds between this compound (as a hydrogen bond acceptor) and a donor species, such as water, can lead to shifts in the vibrational frequencies of the interacting groups. rsc.orgrsc.orgacs.org

Mass Spectrometry and High-Resolution Techniques for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. nih.gov

For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edujove.com The fragmentation of long-chain tertiary amines in the mass spectrometer is characterized by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org This process results in the loss of an alkyl radical and the formation of a stable, resonance-stabilized iminium cation. The base peak in the mass spectrum of a tertiary amine is often the result of this α-cleavage, with the loss of the largest alkyl group being favored. whitman.edu

Interactive Data Table: Expected Mass Spectrometric Fragments of this compound.

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 590.14 |

| [M-C₁₃H₂₇]⁺ | α-cleavage with loss of a tridecyl radical | 408.44 |

Chromatographic Separation and Quantification Strategies for this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. helsinki.fichromatographyonline.comwiley.comresearchgate.net The development of an HPLC method for this compound presents several challenges, primarily due to its lack of a UV chromophore and its basic nature.

A typical HPLC method for this compound would involve the following considerations:

Derivatization: As this compound does not absorb UV light, pre-column or post-column derivatization is necessary for detection with a standard UV-Vis or fluorescence detector. Reagents that react with amines to form colored or fluorescent products are commonly used. nih.gov

Stationary Phase: Reversed-phase HPLC is a common choice, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The long alkyl chains of this compound provide strong retention on such columns.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffered aqueous solution is typically used. The pH of the mobile phase is a critical parameter for controlling the retention of the basic amine. At a low pH, the amine will be protonated, which can affect its interaction with the stationary phase and lead to peak tailing. The use of additives like trifluoroacetic acid or a buffer can help to improve peak shape.

Detection: Following derivatization, a UV-Vis or fluorescence detector is used for quantification. Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used for the detection of underivatized this compound.

Interactive Data Table: Key Parameters in HPLC Method Development for this compound.

| Parameter | Considerations | Typical Choices |

| Column | Reversed-phase | C18, C8 |

| Mobile Phase | Organic solvent and buffered aqueous solution | Acetonitrile/Water, Methanol/Water with buffer |

| Detection | Requires derivatization for UV/Fluorescence | UV-Vis, Fluorescence, ELSD, MS |

| Derivatization Reagent | Introduces a chromophore or fluorophore | Dansyl chloride, Fmoc-Cl |

Gas Chromatography (GC) Approaches for this compound Analysis

Gas chromatography (GC) is a fundamental technique for assessing the purity and quantifying this compound. However, the analysis of long-chain amines like this compound presents unique challenges, primarily due to the high basicity and polar nature of the amine functional group. These characteristics can lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and potential irreversible adsorption. labrulez.com

To overcome these issues, specialized approaches are employed. The use of deactivated columns is essential. labrulez.com Columns are often treated with alkaline solutions, such as potassium hydroxide (B78521) (KOH), to mask active silanol (B1196071) groups on the support material, thereby reducing peak tailing. oup.com Additionally, specific stationary phases have been developed for amine analysis. For instance, columns like the Agilent CP-Volamine, which are designed to minimize amine adsorption, offer improved peak shape and reproducibility. nih.gov

Derivatization is another common strategy to improve the chromatographic behavior of amines. researchgate.net By converting the polar amine group into a less polar and more volatile derivative, interactions with the stationary phase are minimized. A widely used derivatization agent for primary and secondary amines is trifluoroacetic anhydride (B1165640) (TFAA), which forms stable trifluoroacetylated derivatives. h-brs.de While this compound is a tertiary amine and cannot be directly acylated, this technique is crucial for analyzing related primary and secondary amine impurities.

The choice of detector is also critical for sensitive and selective analysis. The Flame Ionization Detector (FID) is commonly used due to its robustness and universal response to organic compounds. h-brs.decet-science.com For higher selectivity, especially at trace levels, a Nitrogen-Phosphorous Detector (NPD) can be employed, as it provides an enhanced response for nitrogen-containing compounds. nih.gov For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, providing structural information based on the mass fragmentation patterns of the analyte. h-brs.de

Table 1: Typical Parameters for Gas Chromatography Analysis of Long-Chain Amines

| Parameter | Typical Value/Condition | Purpose |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.32 mm) | Provides high-resolution separation. |

| Stationary Phase | Alkaline-treated (e.g., KOH); specialized amine phase (e.g., CP-Volamine) | Minimizes peak tailing by deactivating acidic sites. labrulez.comnih.gov |

| Injector Temperature | 280 - 300 °C | Ensures complete volatilization of the high molecular weight analyte. |

| Oven Program | Temperature programming from ~150 °C to 280 °C | Separates components based on boiling point and polarity. h-brs.de |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. cet-science.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantification, MS for structural identification. h-brs.decet-science.com |

Thermal Analysis Techniques in the Study of this compound Behavior

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for understanding its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition profile of materials. aurigaresearch.com The technique works by continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). aurigaresearch.com

For a large molecule like this compound, TGA can reveal the temperature at which the compound begins to degrade. The thermal degradation of long-chain tertiary amines typically proceeds through the cleavage of the carbon-nitrogen bonds. ntnu.nomdpi.com A TGA thermogram for this compound would show a stable baseline at lower temperatures, followed by a significant weight loss step at elevated temperatures, corresponding to the volatilization of the cleaved tetradecyl chains or other decomposition products. The onset temperature of this weight loss is a key indicator of the material's thermal stability. In studies of other tertiary amines, it has been noted that degradation pathways can be complex, potentially forming secondary and primary amines as intermediate products before complete decomposition. mdpi.com

Table 2: Representative TGA Data for Thermal Decomposition Analysis

| Parameter | Description | Illustrative Value |

| Heating Rate | The rate at which the sample temperature is increased. | 10 °C/min |

| Atmosphere | The gas environment during the analysis (typically inert). | Nitrogen (N₂) |

| Onset Temperature (T_onset) | The temperature at which significant weight loss begins. | ~250 - 300 °C |

| Temperature at Max Weight Loss (T_max) | The temperature at which the rate of decomposition is highest. | ~320 - 370 °C |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | < 5% |

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material, such as melting and crystallization. science.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com

This compound is a waxy solid at room temperature with a reported melting point in the range of 30-40°C. ontosight.ai A DSC analysis would confirm this melting transition. When a sample of this compound is heated, the DSC instrument detects the energy absorbed by the sample during melting, which appears as an endothermic peak on the DSC curve. The temperature at the peak of this curve is taken as the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHₘ). This enthalpy value provides information about the degree of crystallinity of the material. The sharpness of the melting peak can also be an indicator of the compound's purity. Similar studies on other long-chain aliphatic compounds have demonstrated the utility of DSC in characterizing their distinct chain-melting phase transitions. nih.gov

Table 3: Expected DSC Results for this compound Phase Transition

| Parameter | Description | Expected Value |

| Melting Temperature (Tₘ) | The temperature at which the solid-to-liquid phase transition occurs. | 30 - 40 °C ontosight.ai |

| Enthalpy of Fusion (ΔHₘ) | The amount of energy required to melt the sample. | Dependent on sample crystallinity |

| Transition Type | The nature of the thermal event observed. | Endothermic (Melting) |

| Crystallization Temperature (T_c) | The temperature at which the liquid-to-solid transition occurs upon cooling. | Below the melting temperature |

Computational and Theoretical Studies on this compound

Computational chemistry provides invaluable molecular-level insights that complement experimental findings. Quantum chemical calculations and molecular dynamics simulations are used to explore the electronic structure, reactivity, and dynamic behavior of this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. rsc.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, optimized geometry, and energy. aps.org

For this compound, these calculations can provide a detailed picture of its reactivity. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding its behavior in chemical reactions. The HOMO is typically localized on the lone pair of electrons of the nitrogen atom, indicating its nucleophilic and basic character. The energy of the HOMO is related to the molecule's ionization potential, while the HOMO-LUMO gap is an indicator of its chemical stability. mdpi.com Furthermore, calculating the molecular electrostatic potential (MEP) map can visually identify the electron-rich regions (the nitrogen atom) that are susceptible to electrophilic attack. mdpi.com

Table 4: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates nucleophilicity (electron-donating ability of the nitrogen lone pair). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Mulliken/NBO Charges | Calculated atomic charges. | Quantifies the electron density on the nitrogen atom, influencing its basicity. |

| Electrostatic Potential | A map of charge distribution on the molecule's surface. | Visually identifies the nucleophilic nitrogen center. |

While quantum calculations describe the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of many-molecule systems over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes like solvation, diffusion, and self-assembly. nih.gov

Given its amphiphilic structure—a polar tertiary amine headgroup and three long, nonpolar tetradecyl tails—this compound is expected to exhibit interesting behavior in different solvents. MD simulations can model how this compound molecules interact with solvents like water or hydrocarbons. In aqueous solutions, simulations would likely show the hydrophobic tails avoiding water, leading to aggregation and the formation of micelle-like structures. In nonpolar solvents, the molecules would be well-solvated and exist as individual entities. These simulations are crucial for understanding how this compound behaves in practical applications, such as its function as a surfactant or a component in complex formulations. Studies on similar long-chain molecules have successfully used MD to investigate their aggregation behavior and interactions at interfaces. researchgate.netresearchgate.net

Table 5: Typical Setup for Molecular Dynamics Simulations

| Parameter | Description | Example Application |

| Force Field | A set of parameters describing the potential energy of the system. | OPLS-AA, CHARMM, AMBER |

| Solvent Model | The model used to represent solvent molecules. | TIP3P (for water), explicit hexane |

| Ensemble | The set of thermodynamic variables held constant (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Properties Calculated | Radial Distribution Functions (RDFs), Radius of Gyration (Rg), diffusion coefficients. | Studying solvation shells, aggregate size, and molecular mobility. |

Predictive Modeling of this compound Interactions and Properties

In recent years, computational methods have become indispensable in the field of chemical research, offering insights into molecular interactions and properties without the need for extensive and time-consuming laboratory experiments. For a compound like this compound, predictive modeling can elucidate its behavior in various environments, forecast its physicochemical properties, and guide the design of new applications. These models are broadly categorized into Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a particular property. nih.govnih.govresearchgate.net For this compound, QSAR models could be developed to predict a range of endpoints, from its toxicological profile to its performance as a surfactant.

The development of a QSAR model involves compiling a dataset of compounds with known activities or properties and then using computational methods to identify molecular descriptors that correlate with these endpoints. These descriptors can be based on the compound's topology, geometry, or electronic properties. For instance, a QSAR model for the aquatic toxicity of long-chain amines like this compound might use descriptors such as the octanol-water partition coefficient (logP), molecular weight, and the presence of specific functional groups.

A hypothetical QSAR model for predicting the critical micelle concentration (CMC) of a series of alkylamines, including this compound, might take the following form:

log(1/CMC) = β₀ + β₁(nC) + β₂(branching_index) + ... + ε

Where:

nC is the number of carbon atoms in the alkyl chain.

branching_index is a descriptor that quantifies the degree of branching in the alkyl chains.

β coefficients are determined through regression analysis.

ε represents the error of the model.

Table 1: Hypothetical QSAR Model Parameters for Predicting Critical Micelle Concentration (CMC) of Alkylamines

| Descriptor | Coefficient (β) | Standard Error | P-value |

|---|---|---|---|

| Intercept (β₀) | 2.50 | 0.15 | <0.001 |

| Number of Carbon Atoms (nC) | 0.35 | 0.02 | <0.001 |

| Branching Index | -0.12 | 0.04 | 0.005 |

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.comnanobioletters.comnih.gov This method is particularly valuable in drug discovery and for understanding interactions at a molecular level. In the context of this compound, docking studies could be employed to investigate its interaction with biological targets if it were being considered for a biomedical application. For example, if this compound were being investigated as an antimicrobial agent, docking could predict its binding affinity to key bacterial enzymes.

The process involves generating a three-dimensional structure of both the ligand (this compound) and the target receptor. A scoring function is then used to evaluate the binding affinity of different poses of the ligand in the active site of the receptor.

Table 2: Hypothetical Molecular Docking Results of this compound with a Bacterial Enzyme

| Binding Site Residue | Interaction Type | Distance (Å) | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| ASP121 | Hydrogen Bond | 2.8 | -7.5 |

| LEU205 | Hydrophobic | 3.5 | |

| PHE208 | Hydrophobic | 3.9 | |

| VAL280 | Van der Waals | 4.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interactions of molecules over time. researchgate.netfrontiersin.orgresearchgate.netrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict the behavior of this compound in various environments, such as in aqueous solution or at an interface.

For instance, MD simulations have been used to study the adsorption of long-chain amine surfactants on mineral surfaces, which is relevant to the application of this compound in flotation processes. researchgate.net These simulations can reveal the orientation of the amine molecules at the surface, the nature of the interactions (e.g., electrostatic, hydrogen bonding), and the structure of the adsorbed layer. researchgate.netfrontiersin.org

A typical MD simulation of this compound at a quartz-water interface would involve constructing a simulation box containing the quartz slab, water molecules, and this compound molecules. The simulation would then be run for a sufficient length of time to allow the system to equilibrate and to observe the adsorption process.

Table 3: Key Outputs from a Hypothetical Molecular Dynamics Simulation of this compound at a Quartz-Water Interface

| Property | Predicted Value | Significance |

|---|---|---|

| Adsorption Energy | -150 kJ/mol | Indicates a strong, spontaneous adsorption process. |

| Orientation of Alkyl Chains | Tilted at ~30° relative to the surface normal | Provides insight into the packing and hydrophobicity of the adsorbed layer. |

| Radial Distribution Function g(r) of N-H...O(quartz) | Peak at 2.5 Å | Confirms the presence of hydrogen bonding between the amine headgroup and the quartz surface. |

Derivatives and Structural Modifications of Tritetradecylamine for Enhanced Functionality

Synthesis of Functionalized Tritetradecylamine Analogues

While direct functionalization of this compound is not extensively documented in publicly available literature, general synthetic methodologies for trialkylamines can be applied to create a variety of analogues. These methods often focus on the modification of the alkyl chains or the introduction of new functional groups.

One potential approach is the selective α-C(sp³)–H bond functionalization. This modern synthetic strategy allows for the introduction of various substituents at the carbon atom adjacent to the nitrogen. For a molecule like this compound, this could involve the regioselective addition of alkyl or aryl groups to one of the tetradecyl chains, leading to novel structures with altered steric and electronic properties. Such reactions are often achieved using photoredox catalysis, which provides a mild and efficient way to activate C-H bonds.

Another strategy involves the synthesis of this compound analogues from functionalized primary or secondary amine precursors. By starting with long-chain amines that already contain desired functional groups (e.g., hydroxyl, ester, or amide moieties) and subsequently performing alkylation steps with tetradecyl halides, one can construct a wide array of functionalized this compound derivatives.

The table below illustrates hypothetical functionalized analogues of this compound that could be synthesized using established methods for tertiary amine modification.

| Analogue Name | Structural Modification | Potential Synthetic Approach | Anticipated Change in Properties |

|---|---|---|---|

| 1-(Hydroxytetradecyl)ditetradecylamine | Introduction of a hydroxyl group on one alkyl chain | Synthesis from a hydroxylated C14 amine precursor followed by alkylation | Increased hydrophilicity and potential for further functionalization |

| 1-(Carboxyethyl)ditetradecylamine | Addition of a carboxylic acid-containing group | Alkylation of ditetradecylamine (B1582990) with an appropriate haloester followed by hydrolysis | Introduction of anionic character and pH-responsive behavior |

| (α-Phenyltetradecyl)ditetradecylamine | Attachment of a phenyl group to the α-carbon of one chain | α-C–H arylation via photoredox catalysis | Increased steric bulk and modified electronic properties |

Research on Quaternary Ammonium (B1175870) Salts Derived from this compound

The conversion of this compound into a quaternary ammonium salt is a common and significant modification. This is typically achieved through the Menschutkin reaction, which involves the alkylation of the tertiary amine with an alkyl halide. dntb.gov.ua This reaction transforms the neutral amine into a permanently positively charged quaternary ammonium cation. The choice of the alkylating agent allows for the introduction of a fourth substituent, which can be varied to fine-tune the properties of the resulting salt.

For example, reacting this compound with a short-chain alkyl halide, such as methyl iodide, would yield N-methyltritetradecylammonium iodide. The resulting quaternary ammonium salt would have significantly different solubility and interfacial properties compared to the parent amine. The general reaction is as follows:

N(C₁₄H₂₉)₃ + R-X → [N(C₁₄H₂₉)₃R]⁺X⁻

Where R is an alkyl group and X is a halide.

Quaternary ammonium compounds derived from long-chain tertiary amines are widely studied for their surfactant and antimicrobial properties. researchgate.net The three long tetradecyl chains of this compound provide significant hydrophobicity, which, when combined with a cationic headgroup, results in a molecule with strong surface activity.

The table below provides examples of quaternary ammonium salts that could be synthesized from this compound.

| Quaternary Ammonium Salt | Alkylating Agent | Counterion | Potential Application |

|---|---|---|---|

| N-Methyltritetradecylammonium Chloride | Methyl Chloride | Chloride (Cl⁻) | Antimicrobial agent, phase transfer catalyst |

| N-Benzyltritetradecylammonium Bromide | Benzyl Bromide | Bromide (Br⁻) | Disinfectant, surfactant |

| N-Ethyltritetradecylammonium Iodide | Ethyl Iodide | Iodide (I⁻) | Antistatic agent, fabric softener component |

Impact of Structural Modifications on this compound's Performance in Targeted Applications

Structural modifications of this compound, particularly the length of the alkyl chains and the nature of the quaternary ammonium headgroup, have a profound impact on its performance in various applications, most notably as a surfactant and an antimicrobial agent.

The antimicrobial activity of quaternary ammonium salts is strongly influenced by the length of their alkyl chains. Research has shown that there is an optimal chain length for maximum efficacy against bacteria. mdpi.comnih.gov For many bacteria, this optimal length is between C12 and C16. researchgate.netmdpi.com The long tetradecyl (C14) chains of this compound-derived quaternary ammonium salts fall within this ideal range, suggesting they would exhibit potent antimicrobial activity. The mechanism of action involves the disruption of the bacterial cell membrane by the hydrophobic alkyl chains, leading to cell lysis. nih.gov If the alkyl chains are too short, they cannot effectively penetrate the bacterial membrane, and if they are too long, their aqueous solubility decreases, hindering their ability to reach the bacterial cells. nih.gov

As surfactants, the structure of quaternary ammonium compounds determines their ability to lower surface tension and form micelles. The three long, nonpolar tetradecyl chains of this compound provide a strongly hydrophobic tail, while the quaternized nitrogen atom acts as a hydrophilic head. This amphiphilic nature drives the molecules to interfaces, reducing surface tension. The introduction of different groups in the quaternary head (e.g., methyl vs. benzyl) can alter the packing of the molecules at interfaces and affect properties like the critical micelle concentration (CMC). Furthermore, incorporating functional groups such as amide bonds into the structure can promote intermolecular hydrogen bonding, which can influence the aggregation behavior and surface activity of the surfactant. nih.gov

The catalytic performance of tertiary amines and their derivatives can also be affected by structural changes. dst.gov.inmdpi.com In applications such as phase transfer catalysis, the steric bulk and lipophilicity of the quaternary ammonium cation, derived from an amine like this compound, are crucial for its ability to transport anions between aqueous and organic phases. Modifying the alkyl chains could therefore be used to optimize catalytic efficiency for specific reactions.

The following table summarizes the expected impact of structural modifications on the performance of this compound derivatives.

| Structural Modification | Targeted Application | Expected Impact on Performance | Underlying Mechanism |

|---|---|---|---|

| Quaternization with a small alkyl group (e.g., methyl) | Antimicrobial Agent | High antimicrobial efficacy | Optimal hydrophobicity of C14 chains for bacterial membrane disruption. mdpi.comnih.gov |

| Variation of the fourth substituent on the quaternary nitrogen | Surfactant | Altered surface tension reduction and micellization behavior | Changes in the hydrophilic-lipophilic balance (HLB) and molecular packing at interfaces. |

| Introduction of functional groups (e.g., amides) | Surfactant/Self-assembly | Enhanced intermolecular interactions and modified aggregation | Formation of hydrogen bonds promoting specific aggregate structures. nih.gov |

| Modification of alkyl chain length (hypothetical analogues) | Antimicrobial Agent | Modulated antimicrobial activity (potential decrease if deviating from optimal C12-C16 range) | Shift in the hydrophilic-lipophilic balance affecting membrane penetration. researchgate.net |

Lack of Specific Research Data Hinders Environmental Assessment of this compound

Comprehensive research detailing the environmental lifecycle of the chemical compound this compound remains largely unavailable in publicly accessible scientific literature. While general principles of environmental science provide a framework for understanding how chemical substances behave, specific data on the environmental fate and transport, monitoring methodologies, and waste stream management of this compound are not sufficiently documented to form a detailed analysis.

The available scientific studies on related compounds, such as other long-chain amines, offer some insights into potential environmental behaviors. However, direct extrapolation of these findings to this compound is not scientifically rigorous due to variations in chemical structure and properties. The strict focus on this compound, as required for a precise environmental assessment, cannot be met with the current body of research.

This information gap highlights a need for further investigation into the environmental impact of this specific compound to ensure its safe production, use, and disposal. Without dedicated studies, a thorough understanding of its persistence, potential for bioaccumulation, and effects on various environmental matrices remains speculative.

Future Directions and Emerging Research Frontiers for Tritetradecylamine

Interdisciplinary Research Opportunities Involving Tritetradecylamine

The unique properties of this compound, stemming from its bulky, hydrophobic alkyl chains and the centrally located nitrogen atom, make it a compelling candidate for exploration in a variety of interdisciplinary fields. Collaborative efforts between chemists, materials scientists, physicists, and biomedical engineers could unveil novel applications.

Potential Interdisciplinary Applications:

Materials Science and Nanotechnology: The long alkyl chains of this compound could be leveraged for the surface functionalization of nanomaterials. mdpi.com As a capping agent, it could control the size, shape, and stability of nanoparticles during synthesis, preventing agglomeration and tailoring their solubility in nonpolar solvents. nih.govsemanticscholar.org Research could explore its use in creating hydrophobic coatings, modifying the surface of quantum dots, or directing the self-assembly of nanostructures. The interaction between the amine group and metal surfaces could be exploited to create stable, functionalized nanoparticles for use in electronics, catalysis, or sensing applications.

Biomedical Engineering and Biophysics: In biomedical engineering, this compound could be investigated as a component in novel drug delivery systems. nih.govnih.govazonano.com Its hydrophobic nature makes it suitable for encapsulating nonpolar drug molecules within lipid-based nanocarriers like liposomes or solid lipid nanoparticles. taylorandfrancis.com Research could focus on how its incorporation affects carrier stability, drug loading capacity, and release kinetics. Furthermore, its potential to interact with cell membranes could be explored for applications in gene therapy or as a component of biosensors.

Integration of this compound in Novel Chemical Technologies

The integration of this compound into new and advanced chemical technologies is a promising area of research. Its surfactant-like structure suggests a range of applications where control of interfacial properties is critical.

Advanced Surfactant and Emulsifier: this compound could function as a highly effective non-ionic surfactant or emulsifying agent in complex chemical systems. Its utility could be explored in specialized polymerization reactions, such as emulsion or suspension polymerization, to control particle size and stability.

Nanoparticle Synthesis: A significant opportunity lies in using this compound as a capping or stabilizing agent in the synthesis of metallic and semiconductor nanoparticles. frontiersin.orgscispace.com Similar long-chain alkylamines, such as 1-hexadecylamine, have been shown to be effective in producing uniform, spherical copper nanoparticles. researchgate.net Research could systematically investigate how varying the concentration of this compound affects the morphology and properties of nanoparticles made from gold, silver, or other metals. researchgate.net

Drug Delivery Formulations: The compound could be a key ingredient in next-generation drug delivery formulations. mdpi.com Its ability to form stable structures could be harnessed to create nanoreactors or micellar systems for targeted drug delivery. azonano.com These systems could enhance the bioavailability of poorly soluble drugs and protect therapeutic agents from degradation. nih.govtaylorandfrancis.com

Methodological Advancements in this compound Research

To fully realize the potential of this compound, advancements in the methodologies used for its synthesis, characterization, and analysis are necessary.

Advanced Synthesis Techniques: Future research could focus on developing more efficient, sustainable, and scalable methods for synthesizing this compound. This might include exploring catalytic routes that minimize waste and energy consumption or developing flow chemistry processes for continuous production.

Modern Characterization Methods: A deeper understanding of this compound's behavior requires the application of advanced characterization techniques. A combination of analytical methods would be crucial for a comprehensive analysis of both the compound itself and the materials it is integrated into.

Table of Potential Analytical Techniques for this compound Research

| Analytical Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of this compound and quantify it in various formulations. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | For structural confirmation and identification of trace impurities or degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the precise chemical structure and conformation of the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and study intermolecular interactions. |

| Scanning Electron Microscopy (SEM) / Transmission (TEM) | To visualize the morphology and size of nanoparticles synthesized using this compound as a capping agent. |

| Dynamic Light Scattering (DLS) | To measure the size distribution of nanoparticles or micelles in a colloidal suspension. |

Q & A

Q. How should researchers address gaps in the toxicological profile of this compound?

- Methodological Answer :

- In Vitro Assays : Conduct Ames tests (mutagenicity), MTT assays (cytotoxicity), and hERG channel binding studies.

- In Vivo Models : Use OECD guidelines for acute toxicity (e.g., LD in rodents).

- Data Synthesis : Cross-reference results with structurally analogous amines (e.g., tributylamine) to infer potential risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.